(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone

Catalog No.
S3563515
CAS No.
63153-56-0
M.F
C14H14N4O
M. Wt
254.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-...

CAS Number

63153-56-0

Product Name

(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone

IUPAC Name

2-imino-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylimidazol-4-ol

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

InChI

InChI=1S/C14H14N4O/c1-17-12(13(19)18(2)14(17)15)7-9-8-16-11-6-4-3-5-10(9)11/h3-8,15,19H,1-2H3/b9-7+,15-14?

InChI Key

CYKDGQFRORUDQP-YHUDWFPJSA-N

SMILES

CN1C(=C(N(C1=N)C)O)C=C2C=NC3=CC=CC=C32

Synonyms

aplysinopsin

Canonical SMILES

CN1C(=C(N(C1=N)C)O)C=C2C=NC3=CC=CC=C32

Isomeric SMILES

CN1C(=C(N(C1=N)C)O)/C=C/2\C=NC3=CC=CC=C32

Description

The exact mass of the compound (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Search Findings:

A search for research articles mentioning this compound yielded no significant results. However, chemical suppliers offer the compound, indicating potential research applications but without specific details [].

Future Research Directions:

The presence of the indole group and the imidazolidinone ring in the molecule suggests potential for interesting biological activities. Here are some areas where future research might explore this compound:

  • Enzyme Inhibition: The indole group can interact with enzymes, and the imidazolidinone ring is a common scaffold in many enzyme inhibitors. Research could investigate if (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone inhibits specific enzymes of interest.
  • Antimicrobial Activity: Indole-containing compounds often possess antimicrobial properties. Future studies could explore if this compound has antibacterial or antifungal activity.
  • Ligand Design: The molecule's structure could be suitable for designing ligands that bind to specific biological targets.

(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone is a compound characterized by its unique structure that integrates an indole moiety with an imidazolidinone ring. Its IUPAC name is (E)-5-((1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one, and it has the molecular formula C14H14N4O. The compound has a molecular weight of 254.29 g/mol and is identified by the CAS number 63153-56-0. It exhibits a high purity level of 98% and is often used in various chemical and biological studies .

Typical of imidazolidinones and indoles. Notably, it can undergo condensation reactions, where the imino group can react with various electrophiles. Additionally, the indole moiety can engage in electrophilic aromatic substitution reactions, which are common in organic synthesis involving indole derivatives. The presence of both the imidazolidinone and indole functionalities allows for diverse reactivity patterns, enabling the synthesis of various derivatives that may enhance or modify its biological activity .

Research indicates that (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone exhibits significant biological activities, particularly in neuropharmacology. It has been reported to possess antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders . Additionally, its structure allows it to interact with various biological targets, including enzymes involved in neurotransmission and other pathways relevant to mental health .

Synthesis of (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone typically involves the reaction of indole derivatives with imidazolidinone precursors. One common method includes the condensation of 3-formylindole with 2-imino-1,3-dimethylimidazolidin-4-one under acidic or basic conditions to yield the desired product. Alternative methods may utilize microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times .

The compound has potential applications in medicinal chemistry due to its antidepressant properties and ability to modulate neurotransmitter systems. Furthermore, it may serve as a scaffold for developing new pharmaceuticals targeting various neurological disorders. Its structural features also make it a candidate for research into novel therapeutic agents against conditions such as anxiety and depression .

Interaction studies have demonstrated that (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone can influence cholinergic systems by inhibiting enzymes such as acetylcholinesterase. This inhibition may contribute to its antidepressant effects by enhancing cholinergic neurotransmission. Additionally, studies have shown interactions with other enzymes involved in neurodegenerative processes, indicating its potential role as a neuroprotective agent .

Several compounds share structural similarities with (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone, including:

Compound NameStructureUnique Features
2-Imino-1,3-dimethylimidazolidin-4-oneC5H9N3OSimpler structure; lacks indole moiety
Indole-3-carboxaldehydeC9H7NOPrecursor for synthesizing indole derivatives
AplysinopsinsVariesMarine alkaloids with diverse biological activities

These compounds differ primarily in their functional groups and biological activities. The unique combination of the indole and imidazolidinone structures in (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone may provide distinct pharmacological profiles compared to its analogs, making it a valuable target for further research .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

254.11676108 g/mol

Monoisotopic Mass

254.11676108 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-07-26

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